3-(1H-Pyrazol-4-yl)propane-1-thiol
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Overview
Description
3-(1H-Pyrazol-4-yl)propane-1-thiol is a sulfur-containing heterocyclic compound with a molecular formula of C6H10N2S. It features a pyrazole ring attached to a propane-1-thiol group, making it a versatile compound in various chemical reactions and applications .
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(1H-Pyrazol-4-yl)propane-1-thiol are not well studied. These properties play a crucial role in determining the bioavailability of a compound. Understanding these properties is essential for predicting the compound’s behavior in the body .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is known that oxidative stress can negatively affect different cellular components .
Molecular Mechanism
Pyrazoles can form both linear and cyclic oligomers, and the associations between pyrazole molecules depend strongly on the type of solvent .
Dosage Effects in Animal Models
The effects of 3-(1H-Pyrazol-4-yl)propane-1-thiol at different dosages in animal models are not well studied. It is known that pyrazoline derivatives have preventive effects on myocardial injury following ischemia and reperfusion in patients with acute myocardial infarction and in brain edema after ischemia and reperfusion injury in animal models and in stroke patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-4-yl)propane-1-thiol typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. The reaction conditions often include the use of catalysts such as iodine and solvents like dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-4-yl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(1H-Pyrazol-4-yl)propane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-4-yl)propane-1-amine: Similar structure but with an amine group instead of a thiol group.
4-Amino-1H-pyrazole: Contains an amino group attached to the pyrazole ring.
1H-Pyrazol-4-ylamine: Another pyrazole derivative with an amine group
Uniqueness
3-(1H-Pyrazol-4-yl)propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities compared to its amine-containing counterparts .
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)propane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c9-3-1-2-6-4-7-8-5-6/h4-5,9H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDCSBJPQSNADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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